1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- is a synthetic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of the indole family, which is known for its diverse biological activities and presence in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- typically involves several steps. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . These reagents facilitate the formation of the carboxamide group, which is crucial for the compound’s biological activity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Scientific Research Applications
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor . This compound has shown promise in alleviating hypoxia/reoxygenation injury in astrocytes, improving cell viability, and reducing oxidative stress . Its high blood-brain barrier permeability makes it a potential candidate for treating ischemic brain injury . Additionally, it has applications in medicinal chemistry as a scaffold for developing new drugs with various biological activities .
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- involves its interaction with brain-type glycogen phosphorylase (PYGB). By inhibiting PYGB, the compound regulates glucose metabolism, reduces cellular energy metabolism, and controls cell apoptosis . This inhibition helps alleviate hypoxic-ischemic brain injury by improving mitochondrial aerobic energy metabolism and reducing anaerobic glycolysis .
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- can be compared with other indole derivatives, such as:
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Another glycogen phosphorylase inhibitor with similar therapeutic applications.
Indole-3-carboxamide derivatives: Known for their antiviral and anticancer activities.
What sets 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- apart is its unique combination of chlorine and fluorine substituents, which enhance its biological activity and specificity for certain molecular targets .
Properties
CAS No. |
540740-76-9 |
---|---|
Molecular Formula |
C15H10ClFN2OS |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
5-chloro-3-(4-fluorophenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H10ClFN2OS/c16-8-1-6-12-11(7-8)14(13(19-12)15(18)20)21-10-4-2-9(17)3-5-10/h1-7,19H,(H2,18,20) |
InChI Key |
URVQMKDOBSCMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.